molecular formula C7H4BrCl2F B13889977 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene

1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene

Cat. No.: B13889977
M. Wt: 257.91 g/mol
InChI Key: HWRLHONIILPMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, dichloro, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene typically involves the bromination of a precursor compound. One common method is the bromination of 3,5-dichloro-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen substituents or to convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substitution reactions yield products like azides, thiols, or ethers.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dehalogenated or methylated derivatives.

Scientific Research Applications

1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the development of bioactive molecules and as a probe in biochemical assays.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various synthetic pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring further enhances its reactivity by stabilizing the transition states during reactions.

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the chlorine and fluorine substituents.

    3,5-Dichlorobenzyl Bromide: Similar but without the fluorine substituent.

    2-Fluorobenzyl Bromide: Similar but without the chlorine substituents.

Uniqueness: 1-(Bromomethyl)-3,5-dichloro-2-fluorobenzene is unique due to the combination of bromomethyl, dichloro, and fluorine groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H4BrCl2F

Molecular Weight

257.91 g/mol

IUPAC Name

1-(bromomethyl)-3,5-dichloro-2-fluorobenzene

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2

InChI Key

HWRLHONIILPMHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.